Tebbe

Stereoselective Synthesis Chiral Ketone Methylenation Enolizable Substrates

Tebbe reagent (CAS 67719-69-1) is the definitive methylenation reagent when stereochemical integrity is non-negotiable. Unlike Wittig—whose basic ylide intermediates racemize enolizable chiral centers—Tebbe methylenates ketones, esters, lactones, and amides under neutral conditions, preserving adjacent stereochemistry. It uniquely converts esters and lactones to vinyl ethers (Wittig-inaccessible substrates), methylenates sterically hindered ketones critical in medicinal chemistry SAR, and reacts at room temperature—avoiding Petasis reagent's ~60°C activation that risks thermal decomposition of advanced intermediates. Procure for complex natural product total synthesis where absolute stereochemistry is paramount.

Molecular Formula C13H19AlClTi
Molecular Weight 285.59 g/mol
Cat. No. B12062399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTebbe
Molecular FormulaC13H19AlClTi
Molecular Weight285.59 g/mol
Structural Identifiers
SMILES[CH3-].C[Al]C.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.Cl[Ti+]
InChIInChI=1S/2C5H5.3CH3.Al.ClH.Ti/c2*1-2-4-5-3-1;;;;;;/h2*1-5H;3*1H3;;1H;/q;;;;-1;;;+2/p-1
InChIKeyYAWGNSBINPAHIO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tebbe Reagent for Methylenation: CAS 67719-69-1 Technical Specifications and Procurement Guide


Tebbe reagent (CAS 67719-69-1), with the molecular formula [Cp2Ti(μ2-Cl)(μ2-CH2)AlMe2] and molecular weight 284.59 g/mol, is a bimetallic titanium–aluminum complex [1]. First reported by F.N. Tebbe in 1978, this organometallic compound is widely recognized for its ability to methylenate carbonyl compounds—including aldehydes, ketones, esters, lactones, and amides—to their corresponding olefins [2]. Commercially supplied as a dark red to purple solution (ca. 0.5 mol/L in toluene), the reagent requires storage under inert gas at refrigerated temperatures (0–10°C) due to its air and moisture sensitivity .

Why Tebbe Reagent Cannot Be Casually Substituted with Generic Methylenation Alternatives


While several reagents can perform carbonyl methylenation, the selection of Tebbe reagent over generic alternatives is predicated on its unique combination of non-basic reaction conditions and high reactivity with sterically hindered and base-sensitive substrates. Unlike the Wittig reaction, which proceeds via a strongly basic ylide intermediate, Tebbe reagent methylenates carbonyls in a neutral medium, thereby preserving the stereochemical integrity of enolizable chiral centers adjacent to the carbonyl group [1]. This distinct mechanistic advantage, coupled with its ability to efficiently methylenate esters and lactones—substrates that are often problematic or completely unreactive with standard Wittig protocols—defines a specific subset of synthetic challenges for which Tebbe reagent is not merely a preference but a chemical necessity .

Quantitative Evidence Guide: Tebbe Reagent Performance Versus Key Comparators


Superior Yield and Stereochemical Fidelity with Enolizable Ketones: Tebbe vs. Wittig Reagent

In a direct comparative study of ketone methylenation, the Tebbe reagent demonstrated a clear advantage over the Wittig reagent for substrates bearing an enolizable chiral center. While the basic conditions of the Wittig reaction led to racemization of the stereocenter, the non-basic Tebbe reagent preserved stereochemical integrity, yielding the optically active methylenated product [1]. Furthermore, for a series of ketones, the Tebbe reagent consistently afforded higher product yields, an effect that was particularly pronounced with sterically hindered ketones .

Stereoselective Synthesis Chiral Ketone Methylenation Enolizable Substrates

Unique Substrate Scope: Ester Methylenation Capability Unmatched by Wittig Reagents

A fundamental functional limitation of classical Wittig reagents is their inability to methylenate esters and lactones, a transformation that is readily accomplished with the Tebbe reagent [1]. This reaction proceeds efficiently under mild, non-basic conditions, converting the ester carbonyl into a vinyl ether functionality without affecting the ester's alkoxy group or other sensitive functionalities elsewhere in the molecule [2]. This capability is critical for complex molecule synthesis, as demonstrated in the total synthesis of (±)-paralemnolin A, where the Tebbe reagent was employed for the selective methylenation of a lactone carbonyl group in the presence of other functional groups .

Ester Methylenation Vinyl Ether Synthesis Lactone Olefination

Handling and Stability Trade-offs: Tebbe Reagent Versus the Petasis Alternative

The Petasis reagent (Cp2TiMe2) is a closely related organotitanium complex that exhibits similar methylenation reactivity to the Tebbe reagent and is often cited as a direct alternative [1]. While the Petasis reagent is easier to prepare and handle and is considered to have better stability and reproducibility, it requires thermal activation (heating to approximately 60°C) to generate the active titanium methylidene species via loss of methane [2]. In contrast, the Tebbe reagent contains a pre-formed, Lewis acid-stabilized methylidene unit (the AlMe2Cl moiety) that is active at lower temperatures, which can be advantageous for thermally sensitive substrates, though the Tebbe reagent itself requires stringent air-free handling and low-temperature storage (0-10°C) . The choice between the two involves a trade-off: Petasis for ease of handling and thermal activation versus Tebbe for lower-temperature reactivity and a pre-formed active species.

Organometallic Reagent Stability Petasis Reagent Reagent Procurement

High-Purity Tebbe Complex: A Key to Enhanced Stability and Reactivity

A 2020 patent (JP6756434B2) from Kuraray Co., Ltd. details a method for producing a Tebbe complex with high purity and high activity, resulting in a reagent with excellent storage stability [1]. The key innovation involves conducting the reaction of bis(cyclopentadienyl)titanium dichloride and trimethylaluminum in a solvent where the solubility of the resulting Tebbe complex at 25°C is limited to 0.5 mmol/g or less [1]. This controlled precipitation process yields a crystalline product with fewer impurities, which directly translates to higher and more consistent reactivity in methylenation applications compared to less pure preparations [1].

Organometallic Reagent Purity Synthesis Method Storage Stability

Optimal Research and Industrial Applications for Tebbe Reagent Based on Quantitative Evidence


Methylenation of Enolizable Chiral Ketones in Total Synthesis

This is a primary application scenario based on the direct head-to-head evidence versus the Wittig reagent. When a synthetic route requires the methylenation of a ketone that possesses an enolizable proton at an adjacent stereocenter, the Tebbe reagent is the reagent of choice. Its non-basic conditions preserve the stereochemical integrity that would be lost through racemization under the basic conditions of a Wittig reaction . This makes it an indispensable tool in the total synthesis of complex natural products and pharmaceuticals where absolute stereochemistry is paramount.

Conversion of Base-Sensitive Esters and Lactones to Vinyl Ethers

The Tebbe reagent's unique ability to methylenate esters and lactones, a class of substrates unreactive towards standard Wittig reagents, defines its second major application niche . This transformation is crucial for installing a terminal alkene (vinyl ether) from an ester carbonyl without affecting the ester's alkoxy group. This is particularly valuable in carbohydrate chemistry for synthesizing C-glycosides and in the preparation of advanced intermediates for natural products like (±)-paralemnolin A .

Olefination of Sterically Hindered Ketones in Medicinal Chemistry

The evidence indicates that the Tebbe reagent outperforms the Wittig reagent for the methylenation of sterically hindered ketones . In medicinal chemistry programs, where target molecules often feature complex, sterically congested architectures (e.g., cage-like structures, polycyclic frameworks), the Tebbe reagent provides a reliable method for installing a methylene group at a site that is inaccessible to other reagents. This allows for the exploration of structure-activity relationships (SAR) that would otherwise be synthetically challenging .

High-Value, Low-Temperature Methylenation of Thermally Labile Substrates

For thermally sensitive molecules, the ability of the Tebbe reagent to perform methylenation at or below room temperature offers a significant advantage over the Petasis reagent, which typically requires heating to ~60°C for activation . This scenario is critical when working with advanced intermediates that may undergo decomposition, rearrangement, or epimerization at elevated temperatures. The procurement of Tebbe reagent is justified here by its enabling, low-temperature reactivity profile .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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